L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine
Description
Chemical Identification and Nomenclature of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine (SIKVAV)
Systematic IUPAC Nomenclature and Sequence Representation
The IUPAC name for SIKVAV is L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine , reflecting its linear sequence of six amino acids in the L-configuration. The nomenclature follows standard peptide naming conventions, where each residue is listed from the N-terminal to C-terminal end:
- L-Serine (N-terminal)
- L-Isoleucine
- L-Lysine
- L-Valine
- L-Alanine
- L-Valine (C-terminal)
The sequence is represented in two standardized formats:
- One-letter code : SIKVAV
- Three-letter code : Ser-Ile-Lys-Val-Ala-Val
The IUPAC condensed form, H-Ser-Ile-Lys-Val-Ala-Val-OH , explicitly denotes the peptide’s termini and backbone connectivity.
Table 1: Amino Acid Sequence Representation
| Component | One-Letter Code | Three-Letter Code | Position |
|---|---|---|---|
| L-Serine | S | Ser | 1 |
| L-Isoleucine | I | Ile | 2 |
| L-Lysine | K | Lys | 3 |
| L-Valine | V | Val | 4 |
| L-Alanine | A | Ala | 5 |
| L-Valine | V | Val | 6 |
Molecular Formula and Weight Calculations
The molecular formula of SIKVAV is C₂₈H₅₃N₇O₈ , derived from the summation of individual amino acid formulas minus water molecules lost during peptide bond formation. Each peptide bond (amide linkage) results in the elimination of one H₂O molecule; with five bonds in this hexapeptide, the total molecular weight is calculated as follows:
$$
\text{Molecular Weight} = \sum (\text{Amino Acid Weights}) - 5 \times 18.015 \, \text{g/mol}
$$
Substituting the masses of constituent amino acids:
- Serine : 105.09 g/mol
- Isoleucine : 131.17 g/mol
- Lysine : 146.19 g/mol
- Valine (two residues): 117.15 g/mol × 2
- Alanine : 89.09 g/mol
$$
\text{Total} = 105.09 + 131.17 + 146.19 + (117.15 \times 2) + 89.09 - 90.075 = 615.8 \, \text{g/mol}
$$
This matches the PubChem-computed value of 615.8 g/mol .
Table 2: Molecular Composition Breakdown
| Amino Acid | Formula | Quantity | Contribution to Formula |
|---|---|---|---|
| L-Serine | C₃H₇NO₃ | 1 | C₃H₇NO₃ |
| L-Isoleucine | C₆H₁₃NO₂ | 1 | C₆H₁₃NO₂ |
| L-Lysine | C₆H₁₄N₂O₂ | 1 | C₆H₁₄N₂O₂ |
| L-Valine | C₅H₁₁NO₂ | 2 | C₁₀H₂₂N₂O₄ |
| L-Alanine | C₃H₇NO₂ | 1 | C₃H₇NO₂ |
| Total | C₂₈H₅₃N₇O₈ |
PubChem CID and Structural Registry Information
SIKVAV is registered in PubChem under CID 10145673 (Hexapeptide-10). Key structural details include:
- 2D Structure : A linear hexapeptide with the sequence Ser-Ile-Lys-Val-Ala-Val.
- 3D Conformation : Conformer generation is disallowed due to excessive flexibility, as noted in PubChem entries.
- HELM Notation :
PEPTIDE1{S.I.K.V.A.V}$$$$, a hierarchical representation used for biomolecular structure annotation.
The peptide is also cataloged under alternative identifiers:
Table 3: PubChem Structural Registry Data
| Property | Value | Source |
|---|---|---|
| PubChem CID | 10145673 | |
| Molecular Formula | C₂₈H₅₃N₇O₈ | |
| Exact Mass | 615.3943 g/mol | |
| Monoisotopic Mass | 615.3943 g/mol | |
| Sequence (One-Letter) | SIKVAV | |
| HELM Notation | PEPTIDE1{S.I.K.V.A.V}$$$$ |
Properties
CAS No. |
655230-46-9 |
|---|---|
Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-7-14(4)20(33-23(37)17(28)12-34)25(39)31-18(10-8-9-11-27)24(38)30-15(5)21(35)29-16(6)22(36)32-19(13(2)3)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,35)(H,30,38)(H,31,39)(H,32,36)(H,33,37)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
JZHVTQFXYTVPOR-RBZZARIASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Immobilization
SPPS remains the gold standard for synthesizing L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine. The process begins with anchoring the C-terminal amino acid (valine) to a resin. Fmoc-PAL-PEG resin is preferred for its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry and high loading capacity (0.2–0.3 mmol/g). The resin’s polyethylene glycol (PEG) spacer enhances solvation, critical for preventing aggregation during chain elongation.
Sequential Amino Acid Coupling
Each amino acid is coupled sequentially using activation reagents such as HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . For example:
- Valine (resin-bound) → Alanine (2 equiv., activated with HBTU/DIPEA).
- Lysine incorporation requires side-chain protection with Boc (tert-butyloxycarbonyl) to prevent undesired reactions.
- Isoleucine and Serine are added using analogous protocols, with serine’s hydroxyl group protected by Trityl (Trt) .
Coupling efficiency is monitored via Kaiser tests, with repetitive couplings (2–3 cycles) ensuring >99% completion.
Table 1: SPPS Parameters for this compound
| Step | Amino Acid | Resin | Coupling Reagent | Deprotection Agent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Valine | Fmoc-PAL-PEG | HBTU/DIPEA | 20% Piperidine | 98 |
| 2 | Alanine | Fmoc-PAL-PEG | HOBt/DIC | 20% Piperidine | 95 |
| 3 | Lysine | Fmoc-PAL-PEG | HATU/DIPEA | 20% Piperidine | 90 |
| 4 | Isoleucine | Fmoc-PAL-PEG | HBTU/DIPEA | 20% Piperidine | 92 |
| 5 | Serine | Fmoc-PAL-PEG | HOBt/DIC | 20% Piperidine | 88 |
Cleavage and Global Deprotection
The completed peptide-resin is treated with TFA (trifluoroacetic acid) containing scavengers (e.g., water, triisopropylsilane) to cleave the peptide and remove side-chain protecting groups. Optimal cleavage conditions (2–4 hours at 25°C) yield crude peptide with >85% purity.
Solution-Phase Synthesis
Hybrid Solid-Phase/Solution-Phase Approaches
Segmented Synthesis
Hybrid methods combine SPPS for challenging sequences (e.g., Lys-Ala-Ala ) and solution-phase for simpler segments (e.g., Ser-Ile ). This reduces resin costs and improves purity:
- SPPS Segment : Lys-Ala-Ala-Val (purity: 92%).
- Solution-Phase Segment : Ser-Ile (yield: 80%).
- Condensation : Achieved via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , yielding 75% final product.
Table 2: Hybrid Method Performance Metrics
| Parameter | SPPS Segment | Solution Segment | Final Product |
|---|---|---|---|
| Purity (%) | 92 | 85 | 88 |
| Yield (%) | 90 | 80 | 75 |
| Time (days) | 3 | 2 | 5 |
Advanced Methodologies
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS | 70–85 | 85–95 | Moderate | High |
| Solution-Phase | 40–50 | 60–75 | High | Low |
| Hybrid | 70–75 | 80–88 | High | Moderate |
| Microwave SPPS | 85–90 | 90–95 | Low | High |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for side-chain modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include wound healing and antimicrobial activity.
Industry: It is used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine: A similar hexapeptide with a different sequence.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
Semaglutide: A polypeptide used for diabetes treatment.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, lysine) and hydrophobic (isoleucine, alanine, valine) residues allows for versatile interactions with various molecular targets.
Biological Activity
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, L-isoleucine, L-lysine, L-alanine, and L-valine. This compound exhibits a range of biological activities due to its unique amino acid sequence, which influences its interactions with biological systems. This article explores the biological activity of this peptide, focusing on its synthesis, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in SPPS include:
- Coupling : Activation and coupling of each amino acid to the growing chain.
- Deprotection : Removal of temporary protecting groups on amino acids to facilitate subsequent coupling.
- Cleavage : Cleavage of the completed peptide from the resin and purification.
The molecular formula for this peptide is , with a molecular weight of approximately 615.76 g/mol .
Biological Activities
This compound exhibits several notable biological activities:
- Receptor Binding : Studies indicate that this peptide can bind effectively with certain receptors involved in cellular signaling pathways, influencing metabolic processes and gene expression .
- Modulation of Biological Pathways : The interactions with enzymes or receptors allow this peptide to modulate various biological pathways, which is crucial for understanding its therapeutic potential .
- Therapeutic Applications : Due to its ability to interact with biological targets, this compound shows promise in therapeutic applications, particularly in drug delivery systems and as a potential treatment for neurological disorders .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The specific sequence of amino acids contributes to the binding affinity for various receptors and enzymes, affecting their activity and downstream signaling pathways.
- Stability and Modifications : The presence of both L- and D-amino acids enhances the stability and versatility of the peptide, allowing for chemical modifications that can alter its biological activity .
Study on Neurological Disorders
Recent research has explored the role of L-type amino acid transporter 1 (LAT1) in delivering therapeutic agents across the blood-brain barrier (BBB). It has been shown that peptides like this compound can enhance the permeability of drugs through the BBB, making them suitable candidates for treating conditions such as Alzheimer's and Parkinson's disease .
Antihypertensive Effects
Another study highlighted the antihypertensive effects associated with peptides similar to this compound. These peptides have been shown to exhibit significant physiological functions that can help regulate blood pressure through various mechanisms .
Comparative Analysis
| Property | This compound | Similar Peptides |
|---|---|---|
| Molecular Weight | 615.76 g/mol | Varies |
| Key Activities | Receptor binding, metabolic modulation | Antihypertensive, sedative effects |
| Therapeutic Potential | Drug delivery across BBB | Various diseases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
